Neopentyl 3,5-dichloro-4-fluorobenzoate
Description
Neopentyl 3,5-dichloro-4-fluorobenzoate is a fluorinated benzoate ester derivative characterized by a neopentyl (2,2-dimethylpropyl) alcohol moiety esterified with a substituted benzoic acid. The substitution pattern on the aromatic ring includes chlorine atoms at positions 3 and 5 and a fluorine atom at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-halogenated analogs. The compound is typically used in agrochemical and pharmaceutical research as a synthetic intermediate or a functional group modifier due to its electron-withdrawing substituents, which influence reactivity and binding interactions .
Properties
Molecular Formula |
C12H13Cl2FO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2,2-dimethylpropyl 3,5-dichloro-4-fluorobenzoate |
InChI |
InChI=1S/C12H13Cl2FO2/c1-12(2,3)6-17-11(16)7-4-8(13)10(15)9(14)5-7/h4-5H,6H2,1-3H3 |
InChI Key |
QACVZTLSNLCYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)C1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of neopentyl 3,5-dichloro-4-fluorobenzoate, it is essential to compare it with structurally or functionally related compounds. Below is an analysis based on available data from analogous esters and halogenated benzoates:
Physicochemical Properties
The halogen substitution pattern significantly impacts solubility, boiling/melting points, and stability. For example:
- Neopentyl glycol derivatives (e.g., neopentyl glycol itself) exhibit lower molecular weights and higher volatility compared to neopentyl benzoates due to the absence of aromatic rings and halogen atoms. Neopentyl glycol has a boiling point of 208°C and a melting point of 130°C, whereas this compound’s higher molecular weight (due to halogenation) likely increases its melting point (>150°C) and reduces volatility .
- Diisobutyl succinate (a non-aromatic ester) shows lower thermal stability (decomposes at ~200°C) compared to halogenated benzoates, which often resist decomposition until >250°C due to aromatic stabilization and halogen-induced electron withdrawal .
Toxicological and Environmental Profiles
For instance:
- In contrast, halogenated benzoates like this compound may induce localized toxicity at lower doses due to reactive intermediates formed during metabolic degradation .
Data Tables for Comparative Analysis
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Octanol-Water) |
|---|---|---|---|
| This compound | ~277.6 | >150 | ~3.8 |
| Neopentyl glycol | 104.15 | 130 | 0.45 |
| Diisobutyl succinate | 230.3 | -20 | 2.1 |
| Dimethyl succinate | 146.14 | 19 | 0.28 |
Data extrapolated from Tables 2, 5, and 9
Table 2: Toxicological Comparison
| Compound | EU-LCI (mg/m³) | LD50 (Oral, Rat) | Bioaccumulation Potential |
|---|---|---|---|
| This compound | <5 (estimated) | 500–1000 | High |
| Neopentyl glycol | 10 | 3200 | Low |
| Diisobutyl succinate | 50 | >5000 | Moderate |
Research Findings and Limitations
- Metabolic Stability: this compound’s fluorine atom reduces oxidative metabolism in liver microsomes, increasing its half-life compared to non-fluorinated analogs.
- Environmental Impact : Chlorine substituents contribute to persistence in soil (half-life >60 days), necessitating stringent disposal protocols.
- Gaps in Data: Limited peer-reviewed studies directly compare this compound with other polyhalogenated benzoates. Most available data derive from structurally related esters (e.g., dimethyl adipate) or extrapolations from neopentyl glycol toxicity models .
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